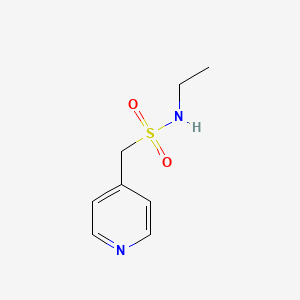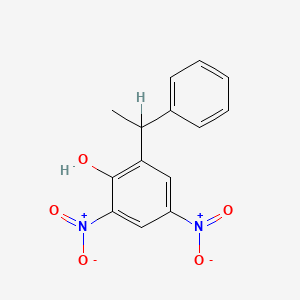
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is an organic compound with a complex structure that includes acetyl, ethyl, and dihydroxy functional groups attached to a benzaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde typically involves multi-step organic reactions. One common method includes the acetylation of 5-ethyl-2,6-dihydroxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, fragrances, and polymers.
Mécanisme D'action
The mechanism by which 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function.
Comparaison Avec Des Composés Similaires
- 2,4-Dihydroxybenzaldehyde
- 5-Ethyl-2-hydroxyacetophenone
- 2,6-Dihydroxyacetophenone
Comparison: Compared to these similar compounds, 3-Acetyl-5-ethyl-2,6-dihydroxybenzaldehyde is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role.
Propriétés
Numéro CAS |
412338-84-2 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-acetyl-5-ethyl-2,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-3-7-4-8(6(2)13)11(15)9(5-12)10(7)14/h4-5,14-15H,3H2,1-2H3 |
Clé InChI |
FZQLTHZIWRBZPL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1O)C=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


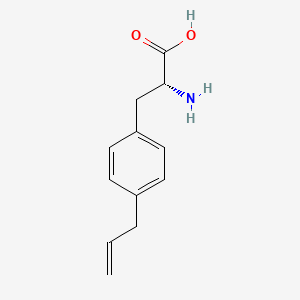




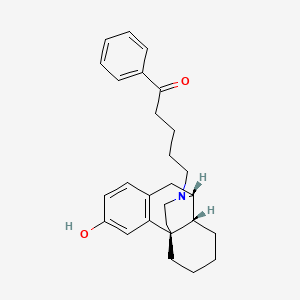

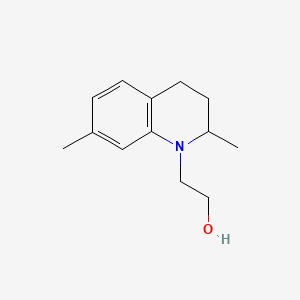
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)

